molecular formula C14H13NO2 B1453160 3-(3-Methoxybenzoyl)-4-methylpyridine CAS No. 1187167-81-2

3-(3-Methoxybenzoyl)-4-methylpyridine

Cat. No.: B1453160
CAS No.: 1187167-81-2
M. Wt: 227.26 g/mol
InChI Key: ZPDPJGORMFAGKG-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzoyl)-4-methylpyridine is an organic compound that belongs to the class of benzoylpyridines This compound is characterized by the presence of a methoxy group attached to the benzoyl moiety and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxybenzoyl)-4-methylpyridine typically involves the following steps:

    Preparation of 3-Methoxybenzoic Acid: This can be achieved through the methylation of 3-hydroxybenzoic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.

    Conversion to 3-Methoxybenzoyl Chloride: The 3-methoxybenzoic acid is then converted to 3-methoxybenzoyl chloride using thionyl chloride or oxalyl chloride.

    Formation of this compound: The final step involves the reaction of 3-methoxybenzoyl chloride with 4-methylpyridine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxybenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: 3-(3-Hydroxybenzoyl)-4-methylpyridine

    Reduction: 3-(3-Methoxybenzyl)-4-methylpyridine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(3-Methoxybenzoyl)-4-methylpyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The methoxy and benzoyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The pyridine ring can also interact with metal ions and other cofactors, modulating enzymatic reactions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzoyl Chloride: Used as an intermediate in the synthesis of various organic compounds.

    4-Methylpyridine: A basic heterocyclic compound used in organic synthesis.

    3-Methoxybenzoic Acid: A precursor in the synthesis of 3-(3-Methoxybenzoyl)-4-methylpyridine.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methoxybenzoyl and methylpyridine moieties allows for diverse interactions with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

(3-methoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-7-15-9-13(10)14(16)11-4-3-5-12(8-11)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDPJGORMFAGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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